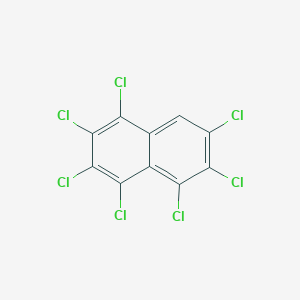

1,2,3,4,5,6,7-Heptachloronaphthalene

Description

Properties

IUPAC Name |

1,2,3,4,5,6,7-heptachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZIBNJHNBUHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871440 | |

| Record name | 1,2,3,4,5,6,7-Heptachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58863-14-2, 32241-08-0 | |

| Record name | Naphthalene, 1,2,3,4,5,6,7-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058863142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, heptachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,5,6,7-Heptachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Metal Chloride Catalysts

, , and are widely used. in at 90°C achieves 85% conversion to heptachloronaphthalene within 24 hours, though product mixtures require fractional distillation. -catalyzed reactions at 110°C show similar efficiency but higher isomer diversity due to Lewis acid-mediated rearrangements.

Fuller’s Earth and Silicate Catalysts

Patented methods employ Fuller’s earth (activated clay) to adsorb reactive intermediates, reducing over-chlorination. A protocol using 5% wt. Fuller’s earth in at 50°C produced heptachloronaphthalene with 90% purity, though yields dropped to 45% due to catalyst fouling.

Solvent and Inhibitor Effects

Solvent choice and radical inhibitors are critical for controlling reaction pathways.

Solvent-Mediated Reactions

Polar aprotic solvents (e.g., , chlorobenzene) stabilize chloronium ions, promoting even substitution. Non-polar solvents like hexane favor radical mechanisms, increasing byproducts. A comparative study showed improved heptachloronaphthalene yield by 30% over hexane.

Radical Inhibition

Diphenylamine (0.005% wt.) and hydroquinone suppress radical chain reactions, minimizing polyhalogenation. In , diphenylamine increased heptachloronaphthalene selectivity from 60% to 82% by quenching chlorine radicals.

Purification and Isomer Separation

Post-synthesis purification is essential due to coexisting PCN isomers.

Fractional Crystallization

Heptachloronaphthalene’s low solubility in ethanol allows selective crystallization. A 2020 study achieved 95% purity via three-stage crystallization at −20°C, albeit with 35% yield loss.

Chromatographic Methods

Preparative gas chromatography (GC) using DB-5MS columns resolves heptachloronaphthalene from octachloro isomers. High-performance liquid chromatography (HPLC) with C18 columns offers 99% purity but requires large solvent volumes.

Alternative Synthetic Routes

Decarboxylative Halogenation

While less common, decarboxylative chlorination of naphthalene carboxylic acids shows promise. For example, 1-naphthoic acid treated with in at 120°C yields 40% heptachloronaphthalene via sequential decarboxylation and chlorination.

Photochlorination

UV irradiation of naphthalene in -saturated produces heptachloronaphthalene at 50°C, but poor regioselectivity limits utility.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in cost and environmental impact. Chlorine gas handling requires specialized infrastructure, and catalyst recovery remains inefficient. A 2024 lifecycle assessment highlighted a 40% carbon footprint reduction using over , though yields were 12% lower.

Data Tables

Table 1. Catalytic Chlorination Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 90 | 48 | 70 | 85 | ||

| Fuller’s earth | 50 | 72 | 45 | 90 | |

| Chlorobenzene | 110 | 36 | 65 | 78 |

Table 2. Purification Methods Comparison

| Method | Purity (%) | Yield Loss (%) | Cost (USD/kg) |

|---|---|---|---|

| Fractional crystallization | 95 | 35 | 120 |

| Preparative GC | 99 | 50 | 450 |

| HPLC | 99 | 40 | 600 |

Chemical Reactions Analysis

1,2,3,4,5,6,7-Heptachloronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of chlorinated naphthoquinones.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions .

Scientific Research Applications

Environmental Studies

Persistence and Toxicity

HeptaCN is studied extensively for its persistence in the environment and potential toxic effects on ecosystems. Its stability makes it a significant contaminant in soil and water systems. Research indicates that HeptaCN can accumulate in aquatic organisms, leading to adverse effects on biodiversity and ecosystem health .

Biochemical Impact on Aquatic Life

Studies have shown that exposure to HeptaCN can result in biochemical changes in fish and other aquatic organisms. For instance, research on polychlorinated naphthalenes has indicated potential disruptions in liver function and metabolic processes in fish exposed to these compounds . This highlights the need for ongoing monitoring of HeptaCN levels in aquatic environments.

Toxicology

Health Risks and Mechanisms of Action

Toxicological studies have focused on the health risks associated with HeptaCN exposure. The compound has been shown to induce oxidative stress and disrupt cellular functions by binding to proteins and interfering with enzymatic activities. In animal studies, exposure to HeptaCN has resulted in significant changes to hematological parameters and liver function, indicating its potential as a toxicant .

Case Studies on Toxic Effects

- Subchronic Toxicity : A study involving female Wistar rats revealed that exposure to a hexaCN mixture containing HeptaCN led to increased liver weights and decreased platelet counts at higher doses. The no observed adverse effect level (NOAEL) was identified at 0.03 mg/kg body weight per day .

- Developmental Effects : Research has also documented developmental toxicity in animal models, including increased intrauterine mortality of embryos when exposed to hexaCN mixtures containing HeptaCN .

Analytical Chemistry

Reference Standard in Environmental Analysis

HeptaCN serves as a reference standard in the analysis of PCNs within environmental samples. Its use is critical for developing analytical methods aimed at detecting and quantifying PCN contamination in various matrices such as soil, water, and biota .

Detection Methods

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify HeptaCN levels in environmental samples. These methods are essential for assessing the extent of contamination and understanding the environmental fate of PCNs .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Impacts |

|---|---|---|

| Environmental Studies | Monitoring ecosystem health | Persistent contaminant affecting aquatic life |

| Toxicology | Assessing health risks | Induces oxidative stress; affects liver function |

| Analytical Chemistry | Reference standard for PCN analysis | Essential for quantifying environmental contamination |

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7-Heptachloronaphthalene involves its interaction with cellular components, leading to toxic effects. It can disrupt cellular processes by binding to proteins and interfering with enzyme functions. This compound can also induce oxidative stress, leading to cellular damage . Its persistence in the environment allows it to bioaccumulate in the food chain, posing long-term health risks to humans and wildlife.

Comparison with Similar Compounds

Comparison with Similar Polychlorinated Naphthalenes (PCNs)

Structural and Chemical Properties

PCNs vary in chlorine substitution patterns, which influence their stability, reactivity, and environmental behavior. Key comparisons include:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Substitution |

|---|---|---|---|---|

| 1,2,3,4,5,6,7-Heptachloronaphthalene | 58863-14-2 | C₁₀HCl₇ | 369.29 | Positions 1–7 |

| 1,2,3,4,5,6,8-Heptachloronaphthalene | Not specified | C₁₀HCl₇ | 369.29 | Positions 1–6, 8 |

| Hexachloronaphthalenes (e.g., PCN67) | 103426-97-7 | C₁₀H₂Cl₆ | 334.84 | Varies (e.g., 1,2,3,4,6,7) |

| Octachloronaphthalene | 2234-13-1 | C₁₀Cl₈ | 403.74 | All 8 positions |

Key Observations :

- Heptachloronaphthalenes exhibit lower thermal stability than octachloronaphthalene. For example, during the degradation of octachloronaphthalene over Fe₃O₄, this compound is detected as a transient intermediate before further hydrodechlorination .

- Hexachloronaphthalenes (e.g., PCN67) are more persistent in environmental matrices due to fewer chlorine atoms, which reduce susceptibility to degradation compared to heptachloronaphthalenes .

Enzyme Induction Potency:

| Compound | Enzyme Induction (Benzo[a]pyrene Hydroxylase) | Relative Potency (REP) |

|---|---|---|

| This compound | Potent inducer (rat hepatic microsomes) | 0.003 (vs. TCDD = 1) |

| Octachloronaphthalene | Moderate inducer | 0.002–0.003 |

| Hexachloronaphthalenes | Weak inducer | <0.001 |

Key Findings :

- Heptachloronaphthalene and octachloronaphthalene are 100–1,000 times less potent than 2,3,7,8-TCDD (a dioxin) but still contribute to ~5% of the total toxic equivalence (TEQ) in food products like butter and cheese .

- Hexachloronaphthalene mixtures induce mitochondrial-dependent neurotoxicity, while heptachloronaphthalene’s neurotoxic mechanisms remain less characterized .

Environmental Persistence and Degradation

Analytical and Commercial Availability

This compound is available as an analytical standard (purity >90%) in nonane or isooctane at concentrations of 10–100 µg/mL . In contrast, octachloronaphthalene standards are sold as neat solids (0.01–0.1 g) . Hexachloronaphthalene congeners (e.g., 1,2,3,5,6,7-hexachloronaphthalene) are more widely available due to their prevalence in environmental monitoring .

Biological Activity

1,2,3,4,5,6,7-Heptachloronaphthalene (PCN 73) is a polychlorinated naphthalene classified as a persistent organic pollutant (POP). It has garnered attention due to its significant biological activity and environmental impact. This article reviews the compound's biological effects, mechanisms of action, toxicological data, and relevant case studies.

This compound is characterized by its seven chlorine atoms attached to the naphthalene structure. This unique chlorination pattern influences its solubility, stability, and reactivity. The compound is known for its high toxicity and potential to bioaccumulate in various organisms.

The primary mechanism through which this compound exerts its biological effects involves:

- Aryl Hydrocarbon Receptor (AhR) Activation : Similar to dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), PCN 73 binds to the AhR. This binding activates various signaling pathways that can lead to the induction of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in the metabolism of xenobiotics and can cause oxidative stress in cells .

- Oxidative Stress : The compound induces the production of reactive oxygen species (ROS), leading to cellular damage and disruption of normal cellular processes .

Toxicological Data

Research has demonstrated significant toxicological effects associated with exposure to this compound:

- Animal Studies : In repeated dose toxicity studies on female Sprague-Dawley rats exposed to varying doses of PCN 73 (500–500000 ng/kg), significant histopathological changes were observed in the liver and thymus. Increased enzyme activity related to detoxification processes was noted alongside signs of oxidative stress .

- Case Study - Fish and Wildlife : Studies have indicated that exposure to PCN 73 can lead to adverse effects in aquatic organisms. For example, biochemical responses in fish hepatocytes exposed to polychlorinated naphthalenes suggest that these compounds induce significant metabolic alterations.

Comparative Toxicity

To understand the relative potency of this compound compared to other chlorinated compounds:

| Compound | Relative Potency | Effects Observed |

|---|---|---|

| TCDD | Reference | Immunotoxicity; carcinogenicity |

| PCN 73 | Moderate | Liver damage; enzyme induction |

| PCN 66 | Lower than TCDD | Thymic atrophy; metabolic disruption |

The relative potency of PCN 73 is notably lower than that of TCDD but still significant enough to warrant concern regarding its ecological and health impacts .

Environmental Impact

As a persistent organic pollutant (POP), this compound poses risks not only to human health but also to wildlife. Its presence in various ecosystems has been documented extensively:

- Aquatic Ecosystems : The compound has been detected in sediments and biota in contaminated water bodies such as the Great Lakes and St. Lawrence Estuary. Its accumulation in fish and other aquatic organisms raises concerns about biomagnification through food webs .

- Terrestrial Impact : Studies indicate that terrestrial wildlife exposed to this compound exhibit similar toxicological responses as seen in aquatic species. This highlights the need for comprehensive risk assessments that consider both individual exposures and combined effects from complex mixtures of pollutants .

Q & A

Q. What are the validated synthesis methods for producing isomerically pure 1,2,3,4,5,6,7-heptachloronaphthalene?

Improved syntheses involve controlled chlorination of naphthalene under inert atmospheres, followed by fractional crystallization or preparative gas chromatography (GC) to isolate isomers. Key physicochemical data (e.g., melting points, spectral signatures) must be cross-validated using nuclear magnetic resonance (NMR) and X-ray crystallography to confirm purity . Challenges include minimizing side reactions, such as unintended isomerization, by optimizing reaction temperature and solvent polarity.

Q. How can researchers detect and quantify this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is the gold standard. Calibration requires certified analytical standards (e.g., 100 µg/mL in nonane), validated against reference materials to ensure accuracy. Sample preparation involves extraction with non-polar solvents (e.g., hexane) and cleanup using silica gel columns to remove interfering organic compounds . Method validation must include recovery studies (spiked samples) and limits of detection (LOD) ≤ 0.1 µg/L .

Q. What are the known toxicokinetic properties of this compound in mammalian models?

Studies in rodents indicate high lipid solubility, leading to bioaccumulation in adipose tissue. Oral exposure routes show slow hepatic metabolism via cytochrome P450 enzymes, with metabolites excreted in bile. Dermal absorption rates are quantified using radiolabeled compounds (e.g., ¹⁴C-tracers) and autoradiography . Critical parameters include half-life (t₁/₂) in blood (~7 days) and partition coefficients (log P > 6) .

Q. What environmental persistence data exist for this compound?

Aerobic degradation half-lives in soil range from 150–300 days, with photolysis under UV light as a minor pathway. Hydrolysis is negligible due to stable C-Cl bonds. Monitoring protocols should prioritize sediment and biota sampling, as the compound adsorbs strongly to organic matter (Kₒc > 10,000) .

Advanced Research Questions

Q. How can conflicting data on isomer-specific toxicity be resolved?

Contradictions arise from impure samples or unvalidated analytical methods. Researchers must:

- Use isomerically pure standards (e.g., synthesized via methods).

- Conduct comparative toxicokinetic studies with controlled exposure routes (oral vs. inhalation).

- Apply multivariate statistical models to isolate isomer-specific effects . Example: Discrepancies in hepatic enzyme induction between isomers may stem from differential binding to aryl hydrocarbon receptors (AhR) .

Q. What are the critical data gaps in understanding the compound’s structure-activity relationships (SAR)?

Key gaps include:

- Electronic effects : Impact of chlorine substitution patterns on redox potential (e.g., DFT calculations).

- Steric hindrance : Role of C-Cl bond angles in receptor binding (X-ray crystallography of protein-ligand complexes) .

- Hydrogen bonding : Interactions with biomolecules via bifurcated C–H⋯F–C bonds, observed in fluorinated analogs . Prioritize SAR studies using QSAR models validated against experimental toxicity data .

Q. What experimental designs address the compound’s potential epigenetic effects?

Use in vitro models (e.g., human hepatocyte lines) exposed to subchronic doses (0.1–10 µM) to assess:

Q. How does this compound interact with co-pollutants in mixed exposures?

Synergistic effects are likely with persistent organic pollutants (POPs) like PCBs. Experimental approaches:

- Binary mixtures : Co-expose model organisms (e.g., zebrafish) to quantify additive vs. antagonistic effects on CYP1A1 induction.

- Omics integration : Transcriptomic and metabolomic profiling to identify shared pathways (e.g., oxidative stress) .

Methodological Guidance

- Contamination control : Store samples at –20°C in amber glass to prevent photodegradation. Use PTFE-lined caps to avoid adsorption .

- Ethical compliance : Adhere to OECD Guidelines for chemical testing (e.g., TG 453 for carcinogenicity) and report data transparently to address reproducibility crises .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.